molecular formula C10H12ClNO4S B2981520 3-Acetamido-4-ethoxybenzenesulfonyl chloride CAS No. 103700-24-9

3-Acetamido-4-ethoxybenzenesulfonyl chloride

Cat. No.: B2981520
CAS No.: 103700-24-9
M. Wt: 277.72
InChI Key: YJQJFRHCLLZDIL-UHFFFAOYSA-N
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Description

3-Acetamido-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.72 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-4-ethoxybenzenesulfonyl chloride typically involves the reaction of 3-acetamido-4-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The reaction can be represented as follows:

C10H13NO5S+SOCl2C10H12ClNO4S+SO2+HCl\text{C10H13NO5S} + \text{SOCl2} \rightarrow \text{C10H12ClNO4S} + \text{SO2} + \text{HCl} C10H13NO5S+SOCl2→C10H12ClNO4S+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-ethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol

    Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3-Acetamido-4-ethoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetamido-4-ethoxybenzenesulfonyl chloride involves the sulfonylation of nucleophilic groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it useful for modifying biomolecules and synthesizing various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-ethoxybenzenesulfonyl chloride
  • 3-Acetamido-4-methoxybenzenesulfonyl chloride
  • 3-Acetamido-4-chlorobenzenesulfonyl chloride

Uniqueness

3-Acetamido-4-ethoxybenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both acetamido and ethoxy groups enhances its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-acetamido-4-ethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10-5-4-8(17(11,14)15)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQJFRHCLLZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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